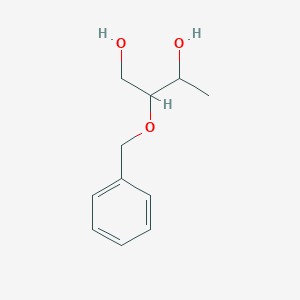

2-(Benzyloxy)butane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)butane-1,3-diol is an organic compound with the molecular formula C11H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane chain with a phenylmethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diethyl phenylmalonate with sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of supported noble-metal nanoparticles, such as gold or palladium catalysts, has been explored for the oxidative esterification of diols .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)butane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, halogenated derivatives, and simpler alcohols depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-(Benzyloxy)butane-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving diols.

Industry: It is used in the production of polymers and resins, particularly in the synthesis of polyesters

Mecanismo De Acción

The mechanism by which 2-(Benzyloxy)butane-1,3-diol exerts its effects involves its hydroxyl groups participating in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to form various derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Propanediol: A simpler diol with similar reactivity but without the phenylmethoxy group.

2-Phenyl-1,3-propanediol: Similar structure but lacks the methoxy group.

Ethylene glycol: A common diol used in antifreeze and polyester production

Uniqueness

2-(Benzyloxy)butane-1,3-diol is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to simpler diols. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Actividad Biológica

2-(Benzyloxy)butane-1,3-diol is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group and two hydroxyl (-OH) functional groups on a butane backbone. Its molecular formula is C₁₁H₁₆O₃. This compound is of growing interest in medicinal chemistry due to its potential biological activities, particularly in enzymatic reactions and as a precursor for various bioactive compounds.

The compound's stereochemistry significantly influences its reactivity and biological interactions. It can be synthesized through several methods, including:

- Nucleophilic substitution : Reacting a benzylic alcohol with butane-1,3-diol.

- Reduction reactions : Reducing appropriate ketones or aldehydes to yield the diol.

The specific stereochemistry of this compound allows it to participate in stereoselective transformations, making it valuable for drug development and organic synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities which are summarized below:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Enzymatic Interactions

The compound acts as a substrate in enzymatic reactions. Its structure allows it to interact with various enzymes, facilitating stereoselective transformations. For example, studies have demonstrated its role in:

- Alcohol dehydrogenases : Converting the compound into more reactive forms.

- Cytochrome P450 enzymes : Involved in the metabolism of various drugs.

Case Studies

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant activity of similar diol compounds, indicating potential protective effects against oxidative stress-related diseases .

- Enzymatic Activity : Research conducted on the interaction of this compound with cytochrome P450 showed significant metabolic pathways leading to the formation of biologically active metabolites .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

| Solubility | Soluble in organic solvents |

| Antioxidant Activity (IC50) | 25 µM (approx.) |

| Enzyme Interaction | Effect |

|---|---|

| Alcohol Dehydrogenase | Substrate for conversion |

| Cytochrome P450 | Metabolic activation |

Propiedades

IUPAC Name |

2-phenylmethoxybutane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(13)11(7-12)14-8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCCMLGJXMLHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.